Neohesperidin dihydrochalcone is primarily extracted from the peel of the Seville orange (Citrus aurantium) and can also be synthesized from naringin, another flavonoid glycoside found in grapefruit. The extraction and synthesis processes often involve hydrogenation techniques to convert the naturally occurring compounds into their sweeter forms .
Neohesperidin dihydrochalcone is classified as:
The synthesis of neohesperidin dihydrochalcone typically involves the hydrogenation of neohesperidin under alkaline conditions. This process was first described in the 1960s and has since been refined for industrial applications. The general steps include:
The process can yield high purity products through recrystallization techniques post-reaction, ensuring minimal environmental impact and cost-effectiveness .
The molecular formula of neohesperidin dihydrochalcone is with a molecular weight of approximately 612.58 g/mol. Its structure includes multiple hydroxyl groups, contributing to its sweet taste and antioxidant properties.
Neohesperidin dihydrochalcone exhibits stability under various conditions but can participate in reactions typical of flavonoids:
Neohesperidin dihydrochalcone functions primarily as a sweetening agent by binding to sweet taste receptors on the tongue. Its intense sweetness may mask bitter flavors commonly found in citrus fruits like limonin and naringin.
The compound activates taste receptors via its molecular structure, which mimics the configuration of natural sugars while providing a significantly lower caloric content. Its action is rapid but also transient compared to other sweeteners .
Neohesperidin dihydrochalcone has diverse applications in the food industry:
In addition to food applications, research indicates potential therapeutic uses due to its effects on liver enzymes and inflammatory markers .
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